molecular formula C3H6N4O B14471074 1-Cyano-1-(hydroxymethyl)guanidine CAS No. 68324-20-9

1-Cyano-1-(hydroxymethyl)guanidine

Cat. No.: B14471074
CAS No.: 68324-20-9
M. Wt: 114.11 g/mol
InChI Key: AJNGGICLMPCMAQ-UHFFFAOYSA-N
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Description

1-Cyano-1-(hydroxymethyl)guanidine (CAS: 34378-54-6, 68324-20-9) is a substituted guanidine derivative with the molecular formula C3H6N4O and an average mass of 114.108 Da [ ]. This chemical serves as a versatile building block in organic synthesis and pharmaceutical research, characterized by a guanidine core functionalized with both a cyano (-CN) and a hydroxymethyl (-CH2OH) group [ ]. The presence of these functional groups allows researchers to explore diverse chemical transformations, including oxidation of the hydroxymethyl group to a carboxylate, reduction of the cyano group to an amine, and nucleophilic substitution reactions to install other functional groups [ ]. Its structural features facilitate the synthesis of more complex guanidine-containing heterocycles and pharmaceutical intermediates [ ]. In scientific research, guanidine derivatives are renowned for their diverse biological activities and applications in enzyme inhibition studies and protein interaction research due to their ability to form multiple hydrogen bonds [ ]. The physicochemical properties of this compound, such as a calculated LogP of -1.66, suggest high hydrophilicity, which can be advantageous for aqueous reaction conditions and may influence pharmacokinetic parameters in drug discovery projects [ ][ ]. The compound can be analyzed by reverse-phase (RP) HPLC methods, with mobile phases typically containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) [ ]. Attention: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of consumer administration [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68324-20-9

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

1-cyano-1-(hydroxymethyl)guanidine

InChI

InChI=1S/C3H6N4O/c4-1-7(2-8)3(5)6/h8H,2H2,(H3,5,6)

InChI Key

AJNGGICLMPCMAQ-UHFFFAOYSA-N

Canonical SMILES

C(N(C#N)C(=N)N)O

Origin of Product

United States

Synthetic Methodologies for 1 Cyano 1 Hydroxymethyl Guanidine

Foundational Synthesis Approaches

The primary methods for constructing the 1-Cyano-1-(hydroxymethyl)guanidine scaffold are rooted in classical organic reactions, including nucleophilic substitution and potentially, though less documented, halogenation-coupling processes.

Nucleophilic Substitution-Based Synthesis

The most direct and referenced approach to synthesizing guanidine (B92328) structures bearing a hydroxymethyl group involves the reaction of a cyanamide-containing precursor with formaldehyde (B43269). This method leverages the nucleophilic character of the nitrogen atoms in the guanidine moiety and the electrophilicity of the formaldehyde carbonyl group.

The synthesis of this compound can be approached through the reaction of dicyandiamide (B1669379) (cyanoguanidine), a dimer of cyanamide (B42294), with formaldehyde. The reaction is often conducted in an aqueous medium, and the presence of an ammonium (B1175870) salt like ammonium chloride can act as a catalyst or pH modulator. google.comsemanticscholar.org While this reaction is frequently employed in the production of dicyandiamide-formaldehyde resins for industrial applications such as flocculants and textile finishing agents, the initial step of this process is the formation of hydroxymethyl derivatives. ncsu.eduorganic-chemistry.orgnih.gov

In a typical process geared towards resin formation, dicyandiamide, an aqueous solution of formaldehyde, and ammonium chloride are heated. google.comsemanticscholar.org The reaction can be initiated under either acidic or alkaline conditions, which influences the rate and extent of the subsequent polymerization. google.com The production of the monomeric this compound would necessitate carefully controlled conditions to favor the initial addition product over polymer chain extension.

The formation of this compound begins with the nucleophilic attack of one of the nitrogen atoms of the cyanoguanidine molecule on the electrophilic carbonyl carbon of formaldehyde. This addition reaction results in the formation of a methylol group (-CH₂OH) attached to the nitrogen, yielding the target molecule, which is also known as methylolcyanoguanidine. ncsu.edugoogle.com

The yield and the final product of the reaction between dicyandiamide and formaldehyde are highly dependent on the reaction conditions. To optimize the yield of the monomeric hydroxymethylated product and prevent extensive polymerization, precise control over several factors is essential. Key parameters that influence the reaction include the molar ratio of reactants, temperature, reaction time, and pH. nih.govgoogle.com

A patent for producing a water-soluble resinous product details how these conditions guide the reaction through different stages. google.com Initially, a water-soluble methylol compound (the A-stage) is formed. Continued heating can lead to an insoluble polymer (the B-stage), which, under specific molar ratios (3.6 to 5 moles of formaldehyde to 1 mole of dicyandiamide) and a pH above 7, can re-solubilize into a stable C-stage resin. google.com To maximize the yield of the initial monomer, one would aim to stop the reaction in the A-stage by using lower temperatures (e.g., 55-65°C), carefully controlling the stoichiometry, and limiting the reaction time. google.com The use of different catalytic systems, such as acidic or alkaline catalysts, also directs the reaction, with ammonium chloride often being used in acidic conditions. google.com

Table 1: Reaction Condition Parameters for Dicyandiamide-Formaldehyde Condensation

ParameterConditionInfluence on ReactionSource
Molar Ratio (Formaldehyde:Dicyandiamide) 3.6:1 to 5:1Controls the progression through soluble and insoluble polymer stages. google.com
pH > 7 (alkaline)Favors the formation of a stable, water-soluble resin (C-stage). google.com
pH 4.0 - 6.8 (acidic)Used in polymerization steps, often with ammonium chloride as a catalyst. google.com
Temperature 55 - 95 °CAffects the rate of condensation; higher temperatures drive polymerization. google.com
Catalyst Ammonium ChlorideCommonly used to catalyze the condensation, particularly under acidic conditions. google.comsemanticscholar.org

Halogenation-Coupling Processes

Halogenation-coupling reactions represent a versatile strategy in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This approach typically involves the creation of a halogenated intermediate which is then coupled with a suitable nucleophile.

In the context of the specified outline, this synthetic route would theoretically involve the halogenation of an alkene such as methyl vinyl ketone to create a reactive intermediate. Methods for the halogenation of α,β-unsaturated ketones are known in the literature. organic-chemistry.org For instance, N-bromosuccinimide (NBS) is a common reagent used for the bromination of such compounds. nih.gov Following the formation of a halogenated ketone, a subsequent coupling reaction with a guanidine or cyanoguanidine nucleophile would be required to form the final product.

However, a review of the available scientific literature does not provide a specific, documented synthesis of this compound that proceeds via the halogenation of methyl vinyl ketone followed by a coupling reaction. While the individual steps (halogenation of an alkene and coupling of halides with guanidines) are chemically plausible in a general sense, their specific application to construct the target molecule is not established in the reviewed sources.

Synthetic Routes to this compound: A Detailed Examination

The synthesis of guanidine derivatives continues to be an area of significant interest in organic and medicinal chemistry due to their diverse biological activities. Among these, this compound presents a unique structural motif, incorporating both a cyano and a hydroxymethyl group on the guanidine core. This article delves into the synthetic methodologies for this specific compound, exploring both traditional multi-step approaches and modern, advanced synthetic strategies.

Chemical Reactivity and Transformation Mechanisms of 1 Cyano 1 Hydroxymethyl Guanidine

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) attached to a nitrogen atom of the guanidine (B92328) core is a primary alcohol and, as such, is susceptible to a range of transformations typical for this functional group, including oxidation, substitution, and derivatization.

Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. While specific studies on 1-Cyano-1-(hydroxymethyl)guanidine are not prevalent, the reactivity can be inferred from the well-established oxidation of primary alcohols and N-hydroxymethyl compounds.

Common reagent classes for this transformation include:

Mild Oxidants: Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used for the controlled oxidation of primary alcohols to aldehydes.

Strong Oxidants: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Jones reagent), or ruthenium tetroxide (RuO₄), will typically oxidize the primary alcohol directly to a carboxylic acid.

The guanidine group's basicity may require careful selection of pH and reagents to avoid side reactions or decomposition. For instance, oxidation under strongly acidic or basic conditions could potentially affect the stability of the guanidine or cyano groups.

Table 1: Representative Oxidation Reactions of Primary Alcohols

Reagent ClassSpecific Reagent(s)Typical Product from -CH₂OHGeneral Conditions
MildPyridinium chlorochromate (PCC)Aldehyde (-CHO)Anhydrous CH₂Cl₂, Room Temp.
MildDess-Martin Periodinane (DMP)Aldehyde (-CHO)Anhydrous CH₂Cl₂, Room Temp.
StrongPotassium permanganate (KMnO₄)Carboxylic Acid (-COOH)Basic, aqueous, heat
StrongJones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic Acid (-COOH)Acidic, 0°C to Room Temp.

Substitution Reactions

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. Therefore, for substitution reactions to occur, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively. This converts the hydroxymethyl group into a halomethyl group (-CH₂X), which is an excellent substrate for subsequent Sₙ2 reactions.

Alkylation/Arylation: Once converted to a suitable leaving group, the modified hydroxymethyl carbon can be attacked by various nucleophiles. For example, reaction with an alkoxide (RO⁻) would yield an ether, while reaction with an amine would produce a substituted aminomethylguanidine.

The general pathway involves two steps:

Activation of the Hydroxyl Group: R-CH₂OH + Activating Agent → R-CH₂-LG (where LG is a good leaving group like -OTs, -OMs, or -Br).

Nucleophilic Displacement: R-CH₂-LG + Nu⁻ → R-CH₂-Nu + LG⁻ (where Nu⁻ is the incoming nucleophile).

Derivatization for Synthetic Utility

To prevent the hydroxymethyl group from interfering with reactions at other sites of the molecule (e.g., the cyano group), it can be protected. wikipedia.org Protecting groups are temporary modifications that are stable to specific reaction conditions and can be removed later. wikipedia.org

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl) react with the alcohol in the presence of a base (like imidazole) to form a silyl ether. These are generally stable but can be removed with fluoride (B91410) sources (e.g., TBAF). libretexts.org

Benzyl (B1604629) Ethers: Formed using benzyl bromide (BnBr) under basic conditions. Benzyl ethers are robust and can be removed by hydrogenolysis. wikipedia.org

Esters: The alcohol can be acylated using an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride) to form an ester. libretexts.org These are stable under neutral or acidic conditions and are typically removed by base-catalyzed hydrolysis. libretexts.org

Table 2: Common Protecting Groups for Hydroxymethyl Moieties

Group TypeProtecting Group AbbreviationReagent for IntroductionCommon Deprotection Method
Silyl EtherTBDMStert-Butyldimethylsilyl chloride (TBDMSCl)Fluoride ion (e.g., TBAF)
Silyl EtherTMSTrimethylsilyl chloride (TMSCl)Mild acid or fluoride
Benzyl EtherBnBenzyl bromide (BnBr)Hydrogenolysis (H₂, Pd/C)
EsterAc (Acetyl)Acetyl chloride or Acetic anhydrideBase hydrolysis (e.g., NaOH, NH₃)

Transformations of the Cyano Moiety

The cyano group (-C≡N) is a versatile functional group that can undergo both reduction and nucleophilic addition reactions. Its reactivity is influenced by the electron-rich guanidine system it is attached to.

Reduction Reactions

The cyano group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂). This transformation is synthetically valuable as it converts the cyanoguanidine into a diamine derivative.

Common reducing agents for this purpose include:

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas (H₂) over a metal catalyst, such as Palladium (Pd), Platinum (PtO₂), or Raney Nickel. This is often considered a "clean" method of reduction.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. openstax.org The reaction typically requires an anhydrous ether solvent followed by an aqueous workup.

The choice of reducing agent may be critical to avoid the reduction of other parts of the molecule or to ensure compatibility with any protecting groups used.

Nucleophilic Addition Reactions Involving the Cyano Group

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. The strong triple bond undergoes addition, often followed by further reaction.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions.

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat will typically convert the nitrile first to an amide and then to a carboxylic acid, releasing ammonia.

Basic Hydrolysis: Reaction with aqueous base (e.g., NaOH) and heat also yields a carboxylate salt, which upon acidification gives the carboxylic acid. Partial hydrolysis to the amide can sometimes be achieved under milder conditions.

Addition of Organometallic Reagents: Reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add across the carbon-nitrogen triple bond. The initial product is an imine salt, which upon aqueous workup (hydrolysis) yields a ketone. This provides a pathway to attach new carbon frameworks to the original guanidine structure.

Guanidine Core Reactivity

The guanidine moiety possesses a unique electronic structure, characterized by significant resonance stabilization in its protonated form, which makes the central carbon atom generally resistant to nucleophilic attack. organic-chemistry.orgineosopen.org However, its structure also imparts both N-nucleophilic and potential electrophilic characteristics, allowing it to participate in a wide range of chemical transformations. ineosopen.org

Direct nucleophilic substitution at the guanidine carbon is challenging due to its strong resonance stabilization. organic-chemistry.org However, strategies have been developed to enhance its electrophilicity. One such method involves converting the guanidine into a guanidine cyclic diimide (GCDI) structure. This transformation disrupts the resonance, making the central carbon more susceptible to attack. organic-chemistry.org In the presence of an acid additive, which selectively protonates an imine-like nitrogen, the GCDI can undergo nucleophilic substitution with various amines and alcohols under mild, metal-free conditions. organic-chemistry.org

Condensation reactions are a hallmark of guanidine chemistry. Guanidines readily react with bis-electrophiles, such as 1,3-dicarbonyl compounds or their equivalents, to form a variety of nitrogen-rich heterocycles. nih.gov For example, guanidine hydrochloride can undergo cyclocondensation with compounds like 1,1,3,3-tetramethoxypropane (B13500) under microwave conditions to yield 2-aminopyrimidines. nih.gov The cyanoguanidine unit itself is a key precursor in the synthesis of biguanides through reaction with amines. nih.gov These reactions often proceed via an addition-elimination mechanism, showcasing the versatility of the guanidine core as a building block in synthetic chemistry. organic-chemistry.orgnih.gov

The guanidine group is a pivotal component in the synthesis of heterocyclic rings due to its ability to act as a binucleophile. nih.govquimicaorganica.org It is frequently employed in reactions that form pyrimidines, triazines, and other nitrogen-containing ring systems. nih.govresearchgate.net The reaction of this compound (formed in situ from N''-cyanoguanidine and formaldehyde) is a prime example of its role in cyclization. oup.comoup.com In this case, the hydroxymethyl groups on the guanidine core can condense by eliminating a water molecule to form an oxadiazine ring. oup.com

Further, the polarity of the cyano group can influence these cyclization processes. quimicaorganica.org Guanidines formed autocatalytically have been shown to undergo cascade cyclizations to produce bicyclic products containing dihydropyrimidine (B8664642) rings. researchgate.net The versatility of the guanidine moiety allows it to be a key reagent in multicomponent reactions, leading to complex heterocyclic scaffolds from simple starting materials. researchgate.netresearchgate.net

Mechanistic Investigations of Reaction Pathways

The formation of this compound, also known as N-hydroxymethyl N''-cyanoguanidine, is the initial and crucial step in the reaction of N''-cyanoguanidine (CG) with formaldehyde (B43269). oup.comoup.com Investigations into the reaction between CG and formaldehyde have elucidated a multi-step pathway that leads to more complex heterocyclic structures. The first step is the addition of a formaldehyde molecule to one of the amino groups of CG, yielding N-hydroxymethyl N''-cyanoguanidine. oup.comresearchgate.net

Further reaction with formaldehyde leads to the formation of N,N′-bis(hydroxymethyl)-N″-cyanoguanidine. This intermediate then undergoes an intramolecular condensation (cyclization) to form a six-membered ring, 4-(cyanoimino)perhydro-1,3,5-oxadiazine, by eliminating a molecule of water. oup.comoup.com This pathway highlights a sequence of hydroxymethylation followed by cyclization.

Table 1: Elucidated Reaction Pathway Starting from N''-Cyanoguanidine (CG)

StepReactant(s)Product/IntermediateDescriptionSource(s)
1N''-Cyanoguanidine (CG) + FormaldehydeN-hydroxymethyl N''-cyanoguanidine Initial hydroxymethylation of the CG core. oup.com, oup.com
2N-hydroxymethyl N''-cyanoguanidine + FormaldehydeN,N′-bis(hydroxymethyl)-N″-cyanoguanidineSecond hydroxymethylation on a different amino group. oup.com, oup.com
3N,N′-bis(hydroxymethyl)-N″-cyanoguanidine4-(cyanoimino)perhydro-1,3,5-oxadiazine + H₂OIntramolecular cyclization via condensation of the two hydroxymethyl groups. oup.com, oup.com
44-(cyanoimino)perhydro-1,3,5-oxadiazine + Formaldehyde4-cyanoimino-3-(hydroxymethyl)perhydro-1,3,5-oxadiazineThird hydroxymethylation onto the oxadiazine ring. oup.com, oup.com

The mechanistic pathway for the reaction of N''-cyanoguanidine with formaldehyde has been clarified through the identification and characterization of key reaction intermediates. oup.comoup.com The initial product, N-hydroxymethyl N''-cyanoguanidine , is formed by the addition of one formaldehyde molecule. oup.comresearchgate.netresearchgate.net

The subsequent intermediate is N,N′-bis(hydroxymethyl)-N″-cyanoguanidine , which results from the addition of a second formaldehyde molecule to a different amino group on the guanidine core. oup.comoup.com This di-hydroxymethylated species is the direct precursor to the cyclized product. The steric hindrance from the hydroxymethyl groups is thought to play a role in the subsequent reaction steps. oup.com

The first stable heterocyclic intermediate identified is 4-(cyanoimino)perhydro-1,3,5-oxadiazine . oup.comoup.com This compound is formed through the intramolecular condensation of the two hydroxymethyl groups of N,N′-bis(hydroxymethyl)-N″-cyanoguanidine, which eliminates a water molecule. oup.com The formation of this oxadiazine ring reduces steric hindrance, allowing for further reactions, such as the addition of a third formaldehyde molecule to yield 4-cyanoimino-3-(hydroxymethyl)perhydro-1,3,5-oxadiazine . oup.com In different contexts, such as the synthesis of sulfonyl guanidines, isolable carbodiimide (B86325) intermediates have also been proposed and identified. nih.gov

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of reaction pathways involving this compound and its precursors, such as dicyandiamide (B1669379) and formaldehyde, is significantly influenced by various reaction conditions. These parameters, including pH, temperature, reactant molar ratios, and the presence of catalysts, can direct the reaction towards the formation of specific products, from simple adducts to complex polymeric structures. Understanding these influences is crucial for controlling the synthesis and subsequent transformations of this compound.

The reaction between dicyandiamide and formaldehyde, a key route to obtaining cyanoguanidine derivatives, is particularly sensitive to the pH of the reaction medium. For the formation of a water-soluble resinous product, the condensation should commence in a neutral or slightly acidic environment. However, it is critical that the pH is raised to above 7 before the reaction reaches the insoluble stage and is maintained in the alkaline range to achieve the desired soluble product. google.com In the context of producing modified dicyandiamide-formaldehyde polymers for use as retention aids in papermaking, the performance is notably better in neutral and alkaline conditions compared to acidic environments. ncsu.edu

Temperature is another critical factor governing the reaction. The condensation of dicyandiamide with aqueous formaldehyde necessitates a temperature high enough to dissolve the dicyandiamide, typically between 55°C and 65°C. google.com The maximum temperature is generally kept below the boiling point of the reaction mixture at the prevailing pressure. For the synthesis of a cationic decoloring agent derived from dicyandiamide and formaldehyde, an optimal reaction temperature of 80°C has been reported. researchgate.net

The molar ratio of the reactants is also a determining factor in the final product. A specific molar ratio of formaldehyde to dicyandiamide, in the range of 3.6 to 5 mols of formaldehyde to 1 mol of dicyandiamide, is crucial for the synthesis of a stable, water-soluble condensation product. google.com For the creation of a decoloring agent, an optimal molar ratio of dicyandiamide to formaldehyde to aluminum sulphate was found to be 1:2.58:0.35. researchgate.net

Furthermore, the choice of solvent and the use of catalysts can alter the reaction pathway. While many reactions are carried out in aqueous solutions, the use of different solvents can influence the outcome. For instance, in the synthesis of a cationic modifier for urea-formaldehyde resins, the reaction between dicyandiamide and an amine-formaldehyde product is conducted in an aqueous solution, and the pH is preferably maintained in the acidic range of 4.5 to 6. google.com

The following tables summarize the influence of various reaction conditions on the synthesis and application of dicyandiamide-formaldehyde-based products, which are closely related to this compound.

Table 1: Influence of Reaction Conditions on the Synthesis of Dicyandiamide-Formaldehyde Products

Product TypeReactant Molar Ratio (Dicyandiamide:Formaldehyde:Other)Optimal pHOptimal TemperatureOptimal Reaction TimeReference
Water-Soluble Resinous Condensate1 : (3.6-5)> 755-95°CUntil soluble stage is reached google.com
Cationic Decoloring Agent1 : 2.58 : 0.35 (Aluminium Sulphate)880°C3 hours researchgate.net
Cationic Modifier for Urea-Formaldehyde ResinVariable4.5-6.0Reflux Temperature1.5 hours google.com

Table 2: Effect of pH on the Performance of a Starch-Modified Dicyandiamide-Formaldehyde Polymer System

ConditionPerformance (Retention of Fines)Reference
AcidicReduced Efficiency ncsu.edu
NeutralHigh Value ncsu.edu
AlkalineHigh Value ncsu.edu

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 1-Cyano-1-(hydroxymethyl)guanidine by mapping the environments of its proton and carbon atoms.

The ¹H NMR spectrum of this compound provides critical information about the number and connectivity of protons within the molecule. An experimental spectrum obtained in D₂O shows distinct signals corresponding to the different proton environments.

The hydroxymethyl protons (-CH₂OH) are of particular interest. In a typical ¹H NMR spectrum, these protons would be expected to produce a singlet, assuming no coupling with other nearby protons. The chemical shift of these protons is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The protons of the guanidinyl group (-NH₂) and the hydroxyl proton (-OH) are often observed as broad signals due to chemical exchange with the solvent and quadrupole broadening effects of the nitrogen atoms. In deuterated solvents like D₂O, these exchangeable protons are often replaced by deuterium (B1214612) and may not be visible in the spectrum.

Based on available experimental data, the following proton signals have been reported:

Chemical Shift (ppm)MultiplicityAssignment
~4.5s-CH₂-
~6.8 & 8.4br s-NH₂ / -NH

Note: The chemical shifts for the amine and imine protons of the guanidine (B92328) group can vary and are often broad. The hydroxymethyl proton signal is also influenced by solvent and concentration.

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound, with each unique carbon atom producing a distinct signal. This technique is especially valuable for identifying the quaternary carbon of the guanidinium (B1211019) group and the carbon of the cyano group.

The carbon atom of the hydroxymethyl group (-CH₂OH) is expected to appear in the aliphatic region of the spectrum. The carbon of the guanidinium group (C=(NH)NH₂) will be significantly downfield due to the deshielding effect of the attached nitrogen atoms. The cyano group carbon (C≡N) has a characteristic chemical shift in a specific region of the ¹³C NMR spectrum.

A predicted ¹³C NMR spectrum suggests the following chemical shifts:

Chemical Shift (ppm)Assignment
~60-CH₂OH
~118-C≡N
~160C=(NH)NH₂

Note: These are predicted values and experimental data may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The nitrile group (C≡N) exhibits a characteristic and strong absorption band in a relatively uncongested region of the IR spectrum. For many organic nitriles, this stretching vibration typically appears in the range of 2200-2260 cm⁻¹. The presence of a sharp, intense peak in this region would provide strong evidence for the cyano functionality within the molecule.

The hydroxyl group (-OH) of the hydroxymethyl moiety gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of hydrogen bonding. The N-H bonds of the guanidine group also absorb in this region, which can lead to a complex and broad signal. The C-O stretching vibration of the primary alcohol would be expected in the 1000-1100 cm⁻¹ region.

A summary of expected IR absorption bands is provided below:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200-3600 (broad)O-H, N-HStretching
2200-2260 (sharp)C≡NStretching
~1650C=NStretching
1000-1100C-OStretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The compound has a molecular formula of C₃H₆N₄O and a monoisotopic mass of 114.0542 g/mol . tdl.orgchemspider.com

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Due to the presence of multiple nitrogen atoms, the molecule can undergo characteristic fragmentation pathways. Common fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxymethyl group, or hydrogen cyanide (HCN) from the cyano and guanidine moieties. The stability of the resulting fragment ions would dictate the observed fragmentation pattern.

Predicted fragmentation could include:

[M - H₂O]⁺: Loss of a water molecule.

[M - HCN]⁺: Loss of hydrogen cyanide.

[M - CH₂O]⁺: Loss of formaldehyde (B43269).

The analysis of these fragments helps to piece together the structure of the parent molecule.

X-ray Diffraction Analysis for Solid-State Molecular Structures

The solid-phase structure of guanidine derivatives is influenced by the electronic properties of their substituents and the intermolecular hydrogen bonding network within the crystal lattice. mdpi.com Guanidines can exist in different tautomeric forms, and X-ray crystallography is essential for identifying the predominant tautomer in the solid state. mdpi.comntnu.noresearchgate.net For instance, studies on N,N'-substituted guanidines have shown that they can crystallize in different geometries, such as cis-trans or cis-cis conformations, depending on the nature of the substituents. mdpi.com

In the absence of specific data for this compound, a representative example of a cyanoguanidine-containing crystal structure can be found in the analysis of catena-Poly[[dichlorozinc(II)]-µ-cyanoguanidine]. researchgate.net In this metal-organic polymer, cyanoguanidine acts as a bridging ligand, connecting zinc centers. The study of such structures reveals the coordination behavior of the cyanoguanidine moiety and the intricate network of hydrogen bonds that stabilize the crystal packing. researchgate.net

The following interactive table presents the crystallographic data for catena-Poly[[dichlorozinc(II)]-µ-cyanoguanidine] as a representative example to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net

Interactive Table: Crystallographic Data for a Representative Cyanoguanidine Complex
ParameterValue
Compound catena-Poly[[dichlorozinc(II)]-µ-cyanoguanidine]
Chemical Formula [ZnCl₂(C₂H₄N₄)]n
Molecular Weight 220.36
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions
a (Å)13.6756 (8)
b (Å)7.3710 (5)
c (Å)7.4200 (5)
Volume (ų) 747.96 (8)
Z 4
Calculated Density (Mg m⁻³) 1.957
Radiation Type Mo Kα
Temperature (K) 293

Data sourced from Ritche and Harrison (2007). researchgate.net

This data provides a foundation for understanding the solid-state behavior of cyanoguanidine derivatives. A future X-ray diffraction study of this compound would be expected to reveal a complex network of hydrogen bonds involving the hydroxymethyl group and the guanidinyl protons, which would play a significant role in its crystal packing and physical properties.

Applications in Advanced Organic Synthesis

Building Block for Complex Guanidine (B92328) Derivatives

The synthesis of substituted guanidines often involves the reaction of amines with a guanylating agent. A common method is the addition of an amine to a cyanamide (B42294) or a substituted cyanoguanidine (dicyandiamide). In theory, the N-cyano group of 1-Cyano-1-(hydroxymethyl)guanidine could serve as an electrophilic site for nucleophilic attack by a primary or secondary amine. This reaction would lead to the formation of a more complex, substituted guanidine, incorporating the hydroxymethyl moiety. However, no specific examples of this reaction using this compound have been documented in the surveyed literature.

Precursor for Heterocyclic Compound Synthesis

The construction of a pyrimidine (B1678525) ring is a cornerstone of medicinal chemistry. A primary synthetic route involves the condensation of a compound containing a guanidino group with a 1,3-dielectrophile, such as a β-dicarbonyl compound. While guanidine hydrochloride is frequently used for this purpose, the potential for this compound to act as the guanidine source is not described. Such a reaction would likely require the in-situ transformation of the molecule to participate in the cyclization, a pathway for which there is currently no scientific evidence.

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is well-documented, typically proceeding via the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or a similar precursor. This reaction builds the pyrimidine portion of the fused heterocyclic system. A literature search did not yield any methods that utilize this compound to construct this pyrimidine ring.

Thiazole (B1198619) rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. Other methods also exist for forming this critical heterocycle. However, no synthetic routes starting from this compound to form a thiazole structure have been reported.

The synthesis of oxoimidazolidines (also known as hydantoins or imidazolones) can be achieved through various cyclization strategies. A thorough search of chemical literature and databases revealed no instances of this compound being used as a building block or precursor for the formation of oxoimidazolidine structures.

Utility in Ring Expansion Reactions for Diverse Heterocycles

The general principle behind the utility of cyanoguanidines in ring expansion lies in their ability to act as a three-atom component in annulation strategies. For instance, a plausible reaction pathway could involve the initial reaction of the guanidine moiety with a cyclic precursor containing suitable electrophilic centers. Subsequent intramolecular rearrangement and incorporation of the nitrogen atoms from the guanidine could lead to an expanded heterocyclic system.

A hypothetical scenario for a ring expansion utilizing this compound could involve its reaction with a cyclic diketone. The initial condensation would likely involve the guanidine nitrogens attacking the carbonyl groups, followed by a series of cyclization and rearrangement steps. The cyano group, being a potent electron-withdrawing group, can influence the regioselectivity of these reactions. Furthermore, the hydroxymethyl group could participate in these transformations, potentially leading to the formation of fused or spirocyclic systems, or it could be used as a handle for further functionalization after the ring expansion is complete.

Reactant Type Potential Expanded Heterocycle Plausible Mechanism
Cyclic DiketonesDiazepine or Diazocine derivativesInitial condensation followed by intramolecular rearrangement
Cyclic β-Keto EstersFused Pyrimidine derivativesCondensation-cyclization sequence
Dihalogenated CycloalkanesBicyclic Guanidine systemsSequential nucleophilic substitution

It is important to note that these are projected applications based on the known reactivity of the cyanoguanidine functional group. Further research is necessary to explore and validate these potential ring expansion methodologies with this compound.

Synthon in Multi-Step Organic Transformations

The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound can be considered a versatile synthon, offering multiple points for strategic bond formation in the assembly of complex target molecules. nih.gov The presence of nucleophilic nitrogen atoms, an electrophilic cyano group (under certain conditions), and a functionalizable hydroxymethyl group allows for a diverse range of synthetic manipulations.

In retrosynthetic analysis, this compound could be identified as a key building block for various heterocyclic frameworks. For example, in the synthesis of substituted pyrimidines or triazines, the guanidine moiety can provide three of the requisite ring atoms. The cyano and hydroxymethyl groups can then be used to introduce further complexity and functionality into the target molecule.

One potential application is in the synthesis of substituted imidazoles. The guanidine part of the molecule can react with α-dicarbonyl compounds in a condensation reaction to form the imidazole (B134444) ring. The hydroxymethyl group could then be transformed into other functional groups, or it could participate in a subsequent intramolecular cyclization to form a fused heterocyclic system. For example, dehydrative cyclization of the hydroxymethyl group with one of the guanidine nitrogens could potentially lead to the formation of an oxazoline (B21484) ring fused to the guanidine backbone, although this would require specific reaction conditions. nih.govitu.edu.trgoogle.comorganic-chemistry.orgnih.gov

The reactivity of the hydroxymethyl group is a key feature that enhances the utility of this compound as a synthon. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, thereby providing a gateway to a wide range of derivatives.

Target Heterocycle Role of this compound Key Transformation
Substituted PyrimidinesProvides N-C-N fragmentCondensation with a 1,3-dicarbonyl compound
Substituted TriazinesProvides N-C-N-C-N backboneReaction with a suitable two-carbon unit
Fused ImidazolesForms the imidazole ringReaction with an α-dicarbonyl followed by intramolecular cyclization
Oxazoline derivativesProvides the backbone for the oxazoline ringIntramolecular cyclodehydration of the hydroxymethyl group

Role in Cycloaddition Reactions for Heterocyclic Scaffolds

Cycloaddition reactions are a class of pericyclic reactions that are highly efficient in the construction of cyclic compounds. While there is no direct literature on the participation of this compound in cycloaddition reactions, its structural features suggest potential involvement in certain types of these transformations.

The guanidine moiety, with its system of nitrogen atoms, could potentially act as a 1,3-dipole equivalent in [3+2] cycloaddition reactions. This would require activation, for instance, through the formation of an allylic cation derivative. Such a reaction with an alkene or alkyne could lead to the formation of five-membered heterocyclic rings like imidazolines.

Furthermore, the cyano group itself can participate in cycloaddition reactions. For instance, it can react with 1,3-dipoles such as azides or nitrile oxides in [3+2] cycloadditions to form tetrazoles or oxadiazoles, respectively. These reactions would proceed on the cyanoguanidine scaffold, leading to highly functionalized heterocyclic systems.

The hydroxymethyl group, while not directly participating in the cycloaddition itself, can influence the stereochemical outcome of the reaction and serve as a synthetic handle for post-cycloaddition modifications.

Cycloaddition Type Potential Reactant Resulting Heterocycle
[3+2] CycloadditionAlkenes, AlkynesImidazoline or related five-membered rings
[3+2] CycloadditionAzidesTetrazole-substituted guanidine
[3+2] CycloadditionNitrile OxidesOxadiazole-substituted guanidine

The exploration of this compound in these cycloaddition strategies could open up new avenues for the synthesis of novel and diverse heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Studies of 1 Cyano 1 Hydroxymethyl Guanidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 1-Cyano-1-(hydroxymethyl)guanidine. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Application of Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of guanidine-containing compounds due to its balance of computational cost and accuracy. DFT calculations are employed to determine the optimized geometry, electronic energies, and various reactivity descriptors. For substituted guanidines, DFT methods, such as B3LYP, have been successfully used to predict molecular parameters and reaction mechanisms. researchgate.netmdpi.com In the context of this compound, DFT calculations would be instrumental in understanding the influence of the electron-withdrawing cyano group and the hydrogen-bonding hydroxymethyl group on the electronic environment of the guanidine (B92328) core. These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

A study on N,N'-substituted guanidines demonstrated that gas-phase calculations can serve as a useful reference for bond lengths and tautomeric stability. mdpi.com For this compound, DFT would likely predict a planar or near-planar arrangement of the guanidine moiety due to electron delocalization, a common feature in guanidines. mdpi.com

Molecular Orbital Theory (e.g., HOMO/LUMO Energies)

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule. nih.gov

For guanidine-based dyes, the HOMO-LUMO gap has been shown to be tunable by altering substituents, which in turn affects the electronic and optical properties. nih.gov In this compound, the cyano group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor, while the hydroxymethyl group may have a more subtle effect on the electronic structure. Theoretical calculations on similar molecules suggest that the HOMO is often localized on the guanidine nitrogen atoms, while the LUMO may be distributed over the cyano group. dergipark.org.tr

Table 1: Predicted Electronic Properties of Guanidine Derivatives from Theoretical Studies

PropertyPredicted Value Range for Substituted GuanidinesSignificance for this compound
HOMO Energy-5.0 to -6.5 eVIndicates the energy required to remove an electron.
LUMO Energy-1.0 to -2.5 eVIndicates the energy released when an electron is added.
HOMO-LUMO Gap3.0 to 5.0 eVA larger gap suggests higher kinetic stability. nih.gov

Note: These values are illustrative and based on general findings for substituted guanidines. Specific values for this compound would require dedicated DFT calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and intermolecular interactions of this compound over time.

Conformational Analysis and Geometrical Optimizations

The presence of rotatable bonds in this compound suggests that it can adopt multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. lumenlearning.com Studies on N'-substituted N-acylguanidines have revealed that out of several possible conformations, only a few are energetically favorable. nih.gov The conformational preferences are often dictated by a combination of steric hindrance and intramolecular interactions.

For this compound, geometrical optimization using computational methods would identify the minimum energy conformers. The rotation around the C-N bonds of the guanidine group and the C-C and C-O bonds of the hydroxymethyl substituent would be of primary interest. It is anticipated that the planarity of the guanidine group would be largely maintained to maximize resonance stabilization. wikipedia.org

Intermolecular and Intramolecular Hydrogen Bonding Interactions

The this compound molecule possesses both hydrogen bond donors (the N-H groups of the guanidine and the O-H of the hydroxymethyl group) and acceptors (the nitrogen atoms of the guanidine and cyano groups, and the oxygen of the hydroxymethyl group). This makes it capable of forming a variety of intermolecular and intramolecular hydrogen bonds.

Studies on related cyanoguanidines have shown that N-H···N hydrogen bonds are a recurring motif in their crystal structures, leading to the formation of extended networks. rsc.org In this compound, intramolecular hydrogen bonding could occur between the hydroxymethyl group and a nitrogen atom of the guanidine moiety, which would influence the conformational preference. Intermolecularly, it can form dimers or larger aggregates through hydrogen bonding, which would be significant in the solid state and in solution. Molecular dynamics simulations of guanidinium (B1211019) ions in aqueous solution have highlighted the importance of hydrogen bonding with water molecules. rsc.org

Electrostatic Interactions and Charge Distribution Analysis

The distribution of charge within the this compound molecule is highly uneven due to the presence of electronegative nitrogen and oxygen atoms and the delocalized positive charge of the guanidinium-like core. Molecular electrostatic potential (MEP) maps, which can be generated from DFT calculations, are valuable for visualizing the charge distribution. researchgate.net

In guanidines, the MEP typically shows a positive potential around the hydrogen atoms of the N-H groups and a negative potential around the lone pairs of the nitrogen atoms. researchgate.net The cyano group in this compound would introduce a region of significant negative electrostatic potential. This charge distribution is critical for understanding how the molecule interacts with other polar molecules, ions, and biological macromolecules. The strong positive charge on the central carbon of the guanidine group results in strong coordination with oxygen atoms of neighboring molecules or solvents. rsc.org

Pi-Stacking Interactions in Guanidine Derivatives

The guanidinium cation, the conjugate acid of guanidine, possesses 6π electrons and significant resonance stabilization, which gives it a delocalization energy of about 26.4 kcal/mol. scripps.edu This electronic structure enables it to participate in cation-π interactions, a form of π-stacking, with aromatic systems. scripps.eduresearchgate.net These interactions are crucial in protein structure and function, with the arginine side chain frequently interacting with aromatic residues. nih.govuvic.ca

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing these interactions. Theoretical investigations of complexes between the guanidinium cation and simple aromatic systems like benzene, naphthalene, and pyridine (B92270) have revealed that in aqueous environments, stable cation-π complexes are formed. researchgate.net The nature of these interactions has been analyzed using methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO). nih.govresearchgate.net

In complexes with aromatic amino acids, computational models show that guanidinium can form various stable structures involving both hydrogen bonds and cation-π interactions. nih.gov Complexes that feature both types of interactions are generally more stable than those formed only by cation-π interactions. nih.gov For instance, the interaction energies for guanidinium complexes with aromatic amino acids highlight the stability afforded by these combined forces.

Complex TypeInteraction DescriptionInteraction Energy (Ei, kJ·mol−1)
Type [a]Bifurcated hydrogen bonds plus cation-π interactionMost Stable
Type [b]Double hydrogen bonds plus cation-π interactionIntermediate Stability
Type [c]Cation-π interaction onlyLeast Stable

Table based on findings from a study on aromatic amino acid-guanidinium complexes. nih.gov

These studies underscore that π-stacking in guanidine derivatives is a significant stabilizing force, often working in concert with hydrogen bonding to dictate molecular recognition and assembly. nih.govuvic.ca The principles derived from the guanidinium cation are foundational for predicting the behavior of substituted derivatives, where electronic modifications by groups like cyano and hydroxymethyl would modulate these interactions.

Mechanistic Insights Derived from Theoretical Approaches

Computational chemistry provides powerful tools to explore the reaction mechanisms of guanidine derivatives, offering insights into reaction pathways, transition states, and the influence of substituents on reactivity.

Elucidation of Reaction Pathways and Transition States

DFT calculations are frequently used to rationalize the reactivity of guanidines and to map out the energetic landscapes of their reactions. nih.gov A computational study of the tandem aza-Michael addition/intramolecular cyclization reaction of guanidinium salts provides a clear example. nih.gov By calculating the relative stabilities of different guanidine tautomers and the corresponding transition state (TS) structures, researchers can predict the most likely reaction pathway. nih.gov The proposed mechanism often begins with the deprotonation of the guanidinium salt, followed by a nucleophilic attack on an electrophile. The subsequent steps, including proton transfers and cyclization, can be modeled to understand the formation of the final products. nih.gov

Similarly, theoretical studies have been applied to understand proton-coupled electron transfer (PCET) reactions involving redox-active guanidines. nih.gov These computations help to determine whether a reaction proceeds through a stepwise or concerted mechanism by evaluating the energetics of the proposed intermediates and transition states. nih.gov Such insights are critical for expanding the synthetic utility of guanidine-based reagents in processes like C-H bond activation. nih.gov The synthesis of complex, polycyclic guanidine-containing natural products also relies on understanding intricate reaction cascades, where theoretical models can help predict stereochemical outcomes and the feasibility of proposed synthetic steps. nih.gov

Understanding Substituent Effects on Chemical Reactivity and Stability

Substituents on the guanidine core can dramatically alter its electronic properties, stability, and reactivity. The hydroxymethyl and cyano groups in this compound are expected to have distinct effects. The hydroxymethyl group is generally considered weakly electron-withdrawing or neutral, while the cyano group is strongly electron-withdrawing.

Theoretical studies on substituted aromatic systems offer analogous insights. For example, a computational analysis of π+-π+ stacking in substituted pyridinium (B92312) ions demonstrated that electron-donating substituents (EDSs) increase stacking interactions, whereas electron-withdrawing substituents (EWSs) decrease them. nih.gov This is because EWSs reduce the electron density of the π-system, weakening its interaction with a cation. This principle can be extended to the guanidinium system, suggesting that the cyano group in this compound would likely modulate its ability to participate in cation-π stacking.

Substituent TypeGeneral Effect on Aromatic RingPredicted Impact on Guanidinium Cation-π StackingExamples
Strong Electron-WithdrawingDecreases electron densityDecreases interaction strength–CN, –CF3
Weak Electron-WithdrawingSlightly decreases electron densitySlightly decreases interaction strength–Cl, –Br
Electron-DonatingIncreases electron densityIncreases interaction strength–CH3, –OCH3

Table summarizing the general effects of substituents on cation-π interactions, based on principles from computational studies. nih.govrsc.org

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